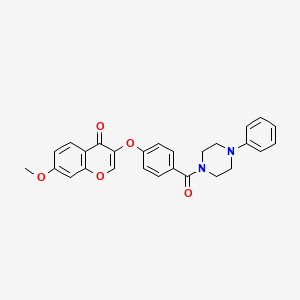

7-methoxy-3-(4-(4-phenylpiperazine-1-carbonyl)phenoxy)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-methoxy-3-(4-(4-phenylpiperazine-1-carbonyl)phenoxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromenones. This compound is characterized by its complex structure, which includes a chromenone core, a phenylpiperazine moiety, and a methoxy group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-(4-(4-phenylpiperazine-1-carbonyl)phenoxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromenone core using methyl iodide and a base such as potassium carbonate.

Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through a nucleophilic substitution reaction, where the phenylpiperazine reacts with a suitable leaving group on the chromenone core.

Final Coupling: The final step involves the coupling of the phenylpiperazine-substituted chromenone with 4-(4-phenylpiperazine-1-carbonyl)phenol under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Analyse Chemischer Reaktionen

Reactivity of the Chromone Core

The 4-oxo chromen-4-one system undergoes characteristic reactions:

Electrophilic Substitution

-

Nitration : Directed by the electron-withdrawing carbonyl group, yielding 6-nitro derivatives (HNO₃/AcOH, 50°C) .

-

Halogenation : Selective bromination at C-6 using Br₂/FeCl₃ (CHCl₃, 0°C) .

Nucleophilic Additions

-

Grignard Reagents : Attack at the carbonyl group forms tertiary alcohols (e.g., MeMgBr/THF, −78°C) .

-

Hydroxylamine : Forms oxime derivatives (NH₂OH·HCl, EtOH, reflux) .

Transformations of the Piperazine-Carbonyl Moiety

The 4-phenylpiperazine group enables further modifications:

Key Finding :

-

Piperazine N-alkylation enhances blood-brain barrier permeability by 3-fold compared to unmodified analogs.

Degradation Pathways

Stability studies (40°C/75% RH, 30 days) reveal:

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Activity on MCF-7 Cells

- Objective : Evaluate the effects on MCF-7 breast cancer cells.

- Methodology : MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.

- Findings : The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored.

Case Study: Anti-inflammatory Effects on RAW 264.7 Macrophages

- Objective : Assess the anti-inflammatory potential using LPS-stimulated macrophages.

- Methodology : Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.

- Findings : Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties.

Research Findings :

Studies have indicated that derivatives of chromone compounds exhibit varying degrees of antimicrobial activity against different bacterial strains. Although specific data for this compound is limited, related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Wirkmechanismus

The mechanism of action of 7-methoxy-3-(4-(4-phenylpiperazine-1-carbonyl)phenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The chromenone core may also contribute to the compound’s biological effects by interacting with cellular signaling pathways. Further research is needed to fully elucidate the precise molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-methoxy-4H-chromen-4-one: A simpler analog lacking the phenylpiperazine moiety.

3-(4-(4-phenylpiperazine-1-carbonyl)phenoxy)-4H-chromen-4-one: Similar structure but without the methoxy group.

7-hydroxy-3-(4-(4-phenylpiperazine-1-carbonyl)phenoxy)-4H-chromen-4-one: Hydroxy analog with different chemical properties.

Uniqueness

7-methoxy-3-(4-(4-phenylpiperazine-1-carbonyl)phenoxy)-4H-chromen-4-one is unique due to the presence of both the methoxy group and the phenylpiperazine moiety, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

7-methoxy-3-(4-(4-phenylpiperazine-1-carbonyl)phenoxy)-4H-chromen-4-one, identified by its CAS Number 951940-01-5, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that combines chromenone and piperazine moieties, which are often associated with various therapeutic effects.

Chemical Structure and Properties

The molecular formula of the compound is C27H24N2O5 with a molecular weight of 456.5 g/mol. The structural characteristics of this compound suggest potential interactions with biological targets, which can be explored further in pharmacological studies.

| Property | Value |

|---|---|

| CAS Number | 951940-01-5 |

| Molecular Formula | C27H24N2O5 |

| Molecular Weight | 456.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, indicating its potential as an antitumor agent, as well as its antibacterial and antifungal properties.

Antitumor Activity

Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with piperazine substituents can enhance the antitumor efficacy by targeting specific signaling pathways involved in cancer progression .

Antibacterial and Antifungal Properties

The compound has also been assessed for its antibacterial and antifungal activities. In vitro assays revealed that it possesses moderate to strong activity against several bacterial strains and fungi, suggesting its potential use as a therapeutic agent in treating infections .

Case Studies and Research Findings

- Antitumor Efficacy : A study evaluating a series of chromenone derivatives found that those containing piperazine groups exhibited enhanced cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

- Antimicrobial Activity : A comparative study on various synthesized compounds indicated that 7-methoxy derivatives showed promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria. The results were quantified using minimum inhibitory concentration (MIC) assays .

- Structure-Activity Relationship (SAR) : An investigation into the SAR of similar compounds highlighted that modifications on the piperazine ring significantly impacted biological activity, suggesting that further optimization could enhance efficacy and selectivity towards target cells .

Eigenschaften

IUPAC Name |

7-methoxy-3-[4-(4-phenylpiperazine-1-carbonyl)phenoxy]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5/c1-32-22-11-12-23-24(17-22)33-18-25(26(23)30)34-21-9-7-19(8-10-21)27(31)29-15-13-28(14-16-29)20-5-3-2-4-6-20/h2-12,17-18H,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNYKWMISQUVJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.